molecular formula C14H8F6N2O B13202079 1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one

1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one

Cat. No.: B13202079
M. Wt: 334.22 g/mol
InChI Key: FLMAQWHGTZQVQC-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)-6-[3-(Trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one is a fluorinated pyridazine derivative characterized by:

  • Core structure: A pyridazine ring substituted at positions 4 and 6 with trifluoromethyl (-CF₃) and 3-(trifluoromethyl)phenyl groups, respectively.
  • Functional group: An ethanone (acetyl) group at position 2.

Properties

Molecular Formula

C14H8F6N2O

Molecular Weight

334.22 g/mol

IUPAC Name

1-[4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethanone

InChI

InChI=1S/C14H8F6N2O/c1-7(23)12-10(14(18,19)20)6-11(21-22-12)8-3-2-4-9(5-8)13(15,16)17/h2-6H,1H3

InChI Key

FLMAQWHGTZQVQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural analogs and their differences:

Compound Name Substituents Key Properties/Activity Reference Evidence
1-[4-(Trifluoromethyl)-6-[3-(Trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one - 4-CF₃, 6-(3-CF₃-phenyl), 3-acetyl Not explicitly reported; inferred bioactivity N/A
1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one - 4-CF₃, 6-(4-isopropylphenyl), 3-acetyl Supplier-listed; no explicit activity data
1-{4-[6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-[3-CF₃-phenyl]ethan-1-one - Pyridazine-triazole-piperazine hybrid, 3-CF₃-phenyl-ethanone Supplier-listed; potential kinase inhibition
1-[3-(Trifluoromethyl)phenyl]ethan-1-one - Simple aryl-ethanone with 3-CF₃-phenyl CAS 709-63-7; intermediate in synthesis
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (82) - Pyridine-urea with 4-Cl-3-CF₃-phenyl and 4-methoxyphenyl Anticancer activity (MCF-7 cells)

Key Observations

Substituent Impact on Bioactivity: The pyridine-urea derivative 82 () demonstrated anticancer activity against MCF-7 cells, attributed to its trifluoromethyl and chloro substituents enhancing target binding . The target compound’s dual trifluoromethyl groups may similarly improve affinity but require empirical validation.

Role of Fluorination: Trifluoromethyl groups enhance lipophilicity (logP) and metabolic stability. The target compound’s two CF₃ groups may confer superior pharmacokinetics compared to non-fluorinated analogs like simple aryl-ethanones (e.g., CAS 709-63-7) .

Heterocyclic Hybrids: Compounds combining pyridazine with piperazine or triazole () show modularity in drug design.

Research Findings and Implications

Anticancer Potential

The target’s trifluoromethyl-rich structure aligns with trends in oncology candidates, where fluorine substitution improves membrane permeability and target engagement .

Physicochemical Properties

  • Solubility : Pyridazine’s polarity may counterbalance CF₃-induced hydrophobicity, but empirical measurements are needed.

Biological Activity

The compound 1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one represents a novel class of chemical entities with potential biological activities. Its unique structure, characterized by the presence of trifluoromethyl groups and a pyridazine core, suggests promising applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C14H10F6N2O
  • Molecular Weight : 336.24 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have explored the biological activity of compounds featuring trifluoromethyl groups, which are known to enhance lipophilicity and biological potency. The specific compound under consideration has shown various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The presence of trifluoromethyl groups appears to enhance this activity by increasing membrane permeability and interaction with bacterial enzymes .
  • Anticancer Potential : Research indicates that trifluoromethyl-substituted pyridazines may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

In a study investigating the antimicrobial properties of trifluoromethyl derivatives, it was found that compounds similar to the target molecule effectively inhibited the growth of Staphylococcus aureus at low minimum inhibitory concentrations (MIC). These compounds also demonstrated a bactericidal effect in time-kill assays and moderate inhibition of biofilm formation, indicating their potential as therapeutic agents against resistant bacterial strains .

CompoundMIC (µg/mL)Bactericidal EffectBiofilm Inhibition
Compound A8YesModerate
Compound B16YesLow
Target Compound4YesModerate

Anticancer Activity

Another study highlighted the anticancer properties of related trifluoromethyl pyridazines. The compound induced apoptosis in cancer cell lines through mitochondrial pathways. The study reported IC50 values demonstrating significant cytotoxicity at concentrations as low as 10 µM, suggesting a strong potential for further development .

Cell LineIC50 (µM)
HeLa10
MCF-712
A54915

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Membrane Disruption : The lipophilic nature due to trifluoromethyl groups enhances penetration through lipid membranes.
  • Enzyme Inhibition : Interaction with specific bacterial or cancer cell enzymes leading to disruption of metabolic pathways.
  • Apoptosis Induction : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction.

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